molecular formula C16H19N3O3 B2362047 N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide CAS No. 2361700-73-2

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide

货号 B2362047
CAS 编号: 2361700-73-2
分子量: 301.346
InChI 键: KOLCWDZYCDJGTM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide, also known as PAZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. PAZ is a member of the benzamide class of compounds and is known to inhibit the growth of cancer cells.

作用机制

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide inhibits the proteasome by binding to the β5 subunit, which is responsible for the chymotrypsin-like activity of the proteasome. This leads to the accumulation of ubiquitinated proteins in cells, which ultimately leads to cell death.
Biochemical and Physiological Effects
N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a form of programmed cell death. N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that is necessary for the growth and spread of cancer cells.

实验室实验的优点和局限性

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments. It is a small molecule inhibitor, which makes it easy to synthesize and study. It has also been extensively studied, which means that there is a lot of information available about its mechanism of action and potential therapeutic applications. However, there are also limitations to using N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide in lab experiments. It has been shown to have off-target effects, which means that it may affect other cellular processes in addition to the proteasome. This can make it difficult to interpret the results of experiments.

未来方向

There are several future directions for research on N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide. One direction is to study its potential therapeutic applications in other types of cancer, such as lung cancer and pancreatic cancer. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is a need for further research into the off-target effects of N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide, in order to better understand its mechanism of action and potential limitations for use in cancer treatment.
Conclusion
In conclusion, N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits the proteasome by binding to the β5 subunit, leading to the accumulation of ubiquitinated proteins and ultimately cell death. N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has several advantages for lab experiments, but also has limitations due to its off-target effects. Future research on N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide should focus on its potential therapeutic applications in other types of cancer and its use in combination with other cancer treatments.

合成方法

The synthesis of N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide involves several steps, starting with the reaction of 4-aminobenzamide with propionyl chloride to form N-(4-aminobenzoyl)propanamide. This intermediate is then reacted with ethyl 2-bromoacetate to form N-(4-aminobenzoyl)-2-bromoethylpropanamide. The final step involves the reaction of this intermediate with 3-azetidinone to form N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide.

科学研究应用

N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells by targeting the proteasome, which is responsible for the degradation of proteins in cells. N-(1-Propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide has been shown to induce cell death in cancer cells, including breast cancer, prostate cancer, and multiple myeloma.

属性

IUPAC Name

N-(1-propanoylazetidin-3-yl)-4-(prop-2-enoylamino)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-3-14(20)17-12-7-5-11(6-8-12)16(22)18-13-9-19(10-13)15(21)4-2/h3,5-8,13H,1,4,9-10H2,2H3,(H,17,20)(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLCWDZYCDJGTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CC(C1)NC(=O)C2=CC=C(C=C2)NC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。